molecular formula C29H28ClN5O2S B11272610 7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B11272610
M. Wt: 546.1 g/mol
InChI Key: DOYBUQSLERILEG-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as chlorophenyl, dimethylbenzylsulfanyl, methoxyphenyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves multiple steps, each requiring specific reagents and conditions. A general synthetic route may include:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Common reagents include hydrazine derivatives and aldehydes or ketones, with reaction conditions such as refluxing in ethanol or other suitable solvents.

    Introduction of the Chlorophenyl Group: This step can be achieved through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the triazolopyrimidine core in the presence of a base such as potassium carbonate.

    Attachment of the Dimethylbenzylsulfanyl Group: This step involves the reaction of a dimethylbenzylsulfanyl halide with the intermediate compound, typically under basic conditions.

    Incorporation of the Methoxyphenyl Group: This step can be carried out through a coupling reaction, using reagents such as palladium catalysts and appropriate ligands.

    Formation of the Carboxamide Group: This final step involves the reaction of the intermediate compound with an amine derivative to form the carboxamide group, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halides, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halides (e.g., chlorides, bromides), acids (e.g., hydrochloric acid, sulfuric acid), bases (e.g., sodium hydroxide, potassium carbonate).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular signaling events.

    DNA/RNA Interaction: The compound may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can be compared with other similar compounds, such as:

    7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group.

    7-(4-chlorophenyl)-2-[(2,4-dimethylbenzyl)sulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-sulfonamide: This compound has a sulfonamide group instead of a carboxamide group.

Properties

Molecular Formula

C29H28ClN5O2S

Molecular Weight

546.1 g/mol

IUPAC Name

7-(4-chlorophenyl)-2-[(2,4-dimethylphenyl)methylsulfanyl]-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C29H28ClN5O2S/c1-17-5-6-21(18(2)15-17)16-38-29-33-28-31-19(3)25(27(36)32-23-11-13-24(37-4)14-12-23)26(35(28)34-29)20-7-9-22(30)10-8-20/h5-15,26H,16H2,1-4H3,(H,32,36)(H,31,33,34)

InChI Key

DOYBUQSLERILEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC=C(C=C5)Cl)C

Origin of Product

United States

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